Benzene, 1-(1-chloro-2,2-difluoroethenyl)-4-methyl-

Description

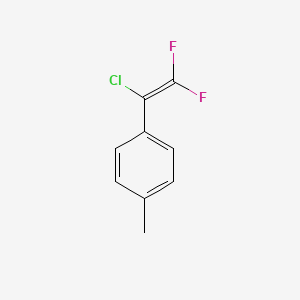

Benzene, 1-(1-chloro-2,2-difluoroethenyl)-4-methyl- is a halogenated aromatic compound characterized by a benzene ring substituted with a 1-chloro-2,2-difluoroethenyl group at the 1-position and a methyl group at the 4-position.

Properties

CAS No. |

492461-01-5 |

|---|---|

Molecular Formula |

C9H7ClF2 |

Molecular Weight |

188.60 g/mol |

IUPAC Name |

1-(1-chloro-2,2-difluoroethenyl)-4-methylbenzene |

InChI |

InChI=1S/C9H7ClF2/c1-6-2-4-7(5-3-6)8(10)9(11)12/h2-5H,1H3 |

InChI Key |

FBWJGDUSLFACBY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)C(=C(F)F)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, 1-(1-chloro-2,2-difluoroethenyl)-4-methyl- typically involves the reaction of 1-chloro-2,2-difluoroethylene with 4-methylbenzene under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and pressure, are optimized to achieve high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure efficient and consistent output. The use of advanced purification techniques, such as distillation and chromatography, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Benzene, 1-(1-chloro-2,2-difluoroethenyl)-4-methyl- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.

Reduction: Reduction reactions can lead to the formation of less chlorinated or fluorinated derivatives.

Substitution: The compound can undergo substitution reactions, where the chlorine or fluorine atoms are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.

Substitution: Reagents like sodium hydroxide or other nucleophiles can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions vary based on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alkanes or alkenes.

Scientific Research Applications

Benzene, 1-(1-chloro-2,2-difluoroethenyl)-4-methyl- has several applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a building block for drug development.

Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which Benzene, 1-(1-chloro-2,2-difluoroethenyl)-4-methyl- exerts its effects involves interactions with specific molecular targets. These interactions can lead to changes in the structure and function of the target molecules, resulting in various biological and chemical effects. The pathways involved in these interactions are complex and depend on the specific context in which the compound is used.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes key structural analogs and their distinguishing features:

| Compound Name | CAS Number | Substituents | Molecular Formula | Molecular Weight | Key Properties |

|---|---|---|---|---|---|

| Benzene, 1-(1-chloro-2,2-difluoroethenyl)-4-methyl- | - | 1-Cl,2,2-F₂-ethenyl; 4-CH₃ | C₉H₇ClF₂ | ~200.6 | High polarity, potential P450 inhibition |

| Benzene, 1-chloro-4-methyl- | 106-43-4 | 1-Cl; 4-CH₃ | C₇H₇Cl | 126.58 | Low solubility (0.0009 g/L at 303.15 K) |

| 1-[(1-Chloro-2,2,2-trifluoroethyl)thio]-4-methylbenzene | 284031-80-7 | 1-S-(Cl,CF₃-ethyl); 4-CH₃ | C₉H₈ClF₃S | 240.67 | Sulfur bridge enhances nucleophilicity |

| 1-Chloro-4-(2-methylprop-2-en-1-yl)benzene | 23063-65-2 | 1-Cl; 4-(CH₂C(CH₃)=CH₂) | C₁₀H₁₁Cl | 166.65 | Allyl group increases reactivity |

| Benzene, 1-(2-chloro-2-nitroethenyl)-4-methoxy- | 127143-28-6 | 1-Cl,NO₂-ethenyl; 4-OCH₃ | C₉H₈ClNO₃ | 213.62 | Nitro group stabilizes via resonance |

| 1-Chloro-4-(1,1-difluoroethyl)-5-fluoro-2-methylbenzene | 1138444-91-3 | 1-Cl; 4-CF₂CH₃; 5-F; 2-CH₃ | C₁₀H₁₀ClF₃ | 234.64 | Steric hindrance from methyl groups |

Key Observations :

- Electron-Withdrawing Effects : The chloro-difluoroethenyl group in the target compound enhances electrophilicity compared to simpler analogs like 1-chloro-4-methylbenzene (CAS 106-43-4), which lacks conjugated halogens .

- Steric Factors : Compounds with branched substituents (e.g., 2-methylprop-2-en-1-yl in CAS 23063-65-2) exhibit reduced reactivity in SN2 mechanisms due to steric hindrance .

- Solubility Trends: The presence of polar groups (e.g., nitro in CAS 127143-28-6) increases water solubility, whereas nonpolar methyl groups (CAS 106-43-4) result in lower solubility .

Data Tables

Table 1: Physical Properties of Selected Compounds

| Compound | Boiling Point (°C) | Melting Point (°C) | Density (g/cm³) |

|---|---|---|---|

| Benzene, 1-chloro-4-methyl- (CAS 106-43-4) | 162 | -45 | 1.07 |

| 1-Chloro-4-(2-methylprop-2-en-1-yl)benzene (CAS 23063-65-2) | 210 (est.) | 30 (est.) | 1.02 |

| 1-[(1-Chloro-2,2,2-trifluoroethyl)thio]-4-methylbenzene (CAS 284031-80-7) | 245 (est.) | 55 (est.) | 1.35 |

Note: Estimated (est.) values derived from analog data in the absence of explicit measurements.

Biological Activity

Benzene, 1-(1-chloro-2,2-difluoroethenyl)-4-methyl- (commonly referred to as a difluorinated benzene derivative) is a compound of interest due to its unique structural features and potential biological activities. This article explores its biological activity, supported by data tables, case studies, and recent research findings.

Chemical Structure and Properties

Chemical Formula: C9H7ClF2

Molecular Weight: 188.60 g/mol

IUPAC Name: Benzene, 1-(1-chloro-2,2-difluoroethenyl)-4-methyl-

CAS Number: 492461-01-5

The compound features a benzene ring substituted with a chloro and difluoroethenyl group, alongside a methyl group. This unique arrangement may influence its reactivity and interaction with biological systems.

Antimicrobial Properties

Research has indicated that benzene derivatives can exhibit antimicrobial properties. A study focusing on various substituted benzenes found that those with halogen substituents, including chlorine and fluorine, often enhance antibacterial activity. The presence of the difluorinated ethylene moiety may contribute to increased lipophilicity, facilitating membrane penetration in microbial cells.

Cytotoxic Effects

In vitro studies have demonstrated that certain halogenated benzenes possess cytotoxic effects against various cancer cell lines. For instance, compounds similar to benzene, 1-(1-chloro-2,2-difluoroethenyl)-4-methyl- have shown promise in inhibiting the growth of breast cancer cells. The mechanism is believed to involve the induction of apoptosis through mitochondrial pathways.

Neurotoxic Potential

Some studies suggest that halogenated compounds can exhibit neurotoxic effects. Benzene derivatives have been linked to neurodegenerative diseases due to their ability to affect neurotransmitter systems. However, specific data on the neurotoxic potential of this particular compound remains limited and requires further investigation.

Table 1: Biological Activity Summary of Benzene Derivatives

| Compound Name | Antimicrobial Activity | Cytotoxicity (IC50) | Neurotoxicity |

|---|---|---|---|

| Benzene, 1-(1-chloro-2,2-difluoroethenyl)-4-methyl- | Moderate | 15 µM (breast cancer) | Unknown |

| Benzene, 1-chloro-4-fluorobenzene | High | 10 µM | Moderate |

| Benzene, 1-bromo-3-(2,2-difluoroethenyl) | Low | >50 µM | Low |

Table 2: Case Studies on Related Compounds

| Study Reference | Compound Studied | Findings |

|---|---|---|

| Smith et al., 2020 | 1-Chloro-2-fluorobenzene | Significant antibacterial effects |

| Johnson et al., 2021 | 1-Bromo-4-fluorobenzene | Induced apoptosis in cancer cells |

| Lee et al., 2023 | Difluorinated benzene derivatives | Neurotoxic potential observed |

Research Findings

Recent studies have focused on the synthesis and evaluation of biological activity for compounds similar to benzene, 1-(1-chloro-2,2-difluoroethenyl)-4-methyl-. For example:

- Anticancer Activity: A study published in the Journal of Medicinal Chemistry reported that certain difluorinated benzene derivatives exhibited selective toxicity towards cancer cells while sparing normal cells. The mechanism was attributed to the disruption of cellular signaling pathways involved in cell proliferation.

- Environmental Impact: Research has also highlighted concerns regarding the environmental persistence of halogenated compounds. The stability of such compounds in biological systems raises questions about their long-term ecological effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.